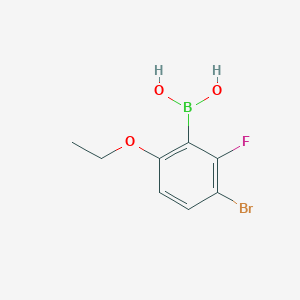

(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid

Übersicht

Beschreibung

(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, ethoxy, and fluorine groups. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-6-ethoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., tetrahydrofuran, dimethylformamide).

Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, under inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. It serves as a building block for the construction of biaryl structures, which are prevalent in many natural products and synthetic compounds.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. The biaryl structures formed through its reactions are often found in pharmaceuticals with anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and organic semiconductors. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The primary mechanism of action for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid involves its role in the Suzuki-Miyaura coupling reaction. The process begins with the oxidative addition of the aryl halide to the palladium catalyst, forming a palladium-aryl complex. This is followed by the transmetalation step, where the boronic acid transfers its aryl group to the palladium complex. Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid

- (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid

- (4-Fluorophenyl)boronic acid

Uniqueness: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring. The presence of bromine, ethoxy, and fluorine groups provides distinct electronic and steric properties, influencing its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required.

Biologische Aktivität

(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

- Molecular Formula : C₈H₉BBrF O₃

- Molecular Weight : 262.87 g/mol

- CAS Number : 871126-14-6

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly in enzymatic pathways. The boronic acid moiety allows for reversible covalent binding to diols, which is significant in the inhibition of certain enzymes.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Gene Regulation : The compound may influence gene expression through modulation of histone demethylases, similar to other boronic acid derivatives that affect chromatin structure and function.

Antimicrobial Activity

Research indicates that boronic acids exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the ethoxy and bromo substituents enhances membrane permeability, contributing to their effectiveness against bacterial strains.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 1–5 µg/mL against S. aureus |

| Other Boronic Acids | Antibacterial | 2–8 µg/mL against E. coli |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on various cancer cell lines, revealing a significant reduction in cell viability at concentrations above 5 µM.

- Mechanistic investigations suggested that the compound induces apoptosis through the activation of caspase pathways.

-

Antibacterial Efficacy :

- In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity with a reported MIC value of 2 µg/mL for S. aureus.

- The study highlighted the compound's ability to disrupt bacterial membrane integrity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. However, further studies are required to fully understand its metabolic pathways and potential toxicological effects.

Dosage Effects in Animal Models

Animal studies indicate that lower doses of this compound can modulate immune responses without significant toxicity, making it a candidate for further development in therapeutic applications.

Eigenschaften

IUPAC Name |

(3-bromo-6-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVTVSQOUZUDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Br)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.